molecular formula C16H21N5O3 B2875922 1,3,6,7-tetramethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876902-74-8

1,3,6,7-tetramethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2875922
CAS No.: 876902-74-8
M. Wt: 331.376
InChI Key: DUXCFAWGPZPSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6,7-tetramethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C16H21N5O3 and its molecular weight is 331.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mesoionic Compounds Synthesis

Research into mesoionic compounds, like imidazo-pyrimidine diones, has highlighted their synthesis from precursor molecules. These compounds exhibit specific reactivity patterns, such as undergoing hydrolytic ring-opening reactions, which are of interest in synthetic chemistry for the development of novel compounds with potential biological activities (Coburn & Taylor, 1982).

Synthesis of Imidazo-Purine Derivatives

Studies have detailed the synthesis of various imidazo-purine derivatives, including those with modifications at different positions on the purine ring system. These derivatives are synthesized through intricate intramolecular alkylation processes, leading to compounds with potential as bioactive molecules (Šimo, Rybár, & Alföldi, 1998).

Biological Evaluation and Receptor Antagonism

Some derivatives of imidazo[2,1-f]purine have been evaluated for their potential as A3 adenosine receptor antagonists, indicating the relevance of these compounds in therapeutic applications. The identification of potent and selective antagonists within these derivatives showcases the possibility of targeting specific receptors, which could have implications for the treatment of various diseases (Baraldi et al., 2005).

Solid-Phase Synthesis Techniques

Advancements in solid-phase synthesis techniques have facilitated the creation of tetrasubstituted xanthine derivatives, demonstrating the chemical versatility and potential for generating diversity in purine-related chemistry. These methods offer efficient routes to complex molecules, enabling the exploration of new pharmacological agents (Lee et al., 2016).

Properties

IUPAC Name

2,4,7,8-tetramethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-9-10(2)21-12-13(18(3)16(23)19(4)14(12)22)17-15(21)20(9)8-11-6-5-7-24-11/h11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXCFAWGPZPSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.